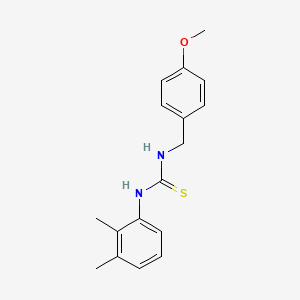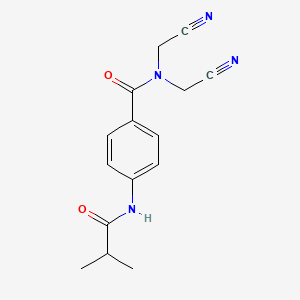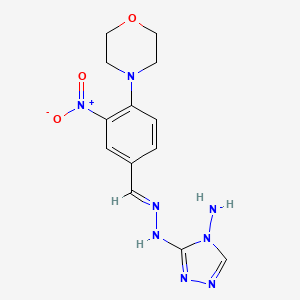
2-(3-bromophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRP-3 and has been studied extensively for its biological and chemical properties.
Wirkmechanismus
BRP-3 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It also inhibits the production of prostaglandins, which are responsible for causing fever and pain.
Biochemical and Physiological Effects:
BRP-3 has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce fever in animals. Additionally, it has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BRP-3 in lab experiments is its high potency and selectivity towards COX-2. It also has a relatively low toxicity profile. However, one of the limitations of using BRP-3 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BRP-3. One potential area of research is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Another area of research is its potential applications in the treatment of inflammatory disorders such as arthritis. Additionally, further studies are needed to determine the long-term effects of BRP-3 on the body.
Synthesemethoden
The synthesis of BRP-3 involves the reaction of 3-bromobenzaldehyde with phenyl hydrazine in the presence of acetic acid and ethanol. The resulting product is then treated with acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
BRP-3 has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects. It also has potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-7-4-8-13(9-12)18-15(19)10-14(17-18)11-5-2-1-3-6-11/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOERULZYSZMZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)
![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)
